molecular formula C15H17N3 B12761382 Pyrrolo(2,3-g)-1,5-benzodiazepine, 3,10-dihydro-2,4,8,9-tetramethyl- CAS No. 113597-51-6

Pyrrolo(2,3-g)-1,5-benzodiazepine, 3,10-dihydro-2,4,8,9-tetramethyl-

Cat. No.: B12761382
CAS No.: 113597-51-6
M. Wt: 239.32 g/mol
InChI Key: YVPZIRKBYINIOI-UHFFFAOYSA-N
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Description

Pyrrolo(2,3-g)-1,5-benzodiazepine, 3,10-dihydro-2,4,8,9-tetramethyl- is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of applications, particularly in medicinal chemistry, where they are often used for their sedative, anxiolytic, and muscle relaxant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolo(2,3-g)-1,5-benzodiazepine, 3,10-dihydro-2,4,8,9-tetramethyl- typically involves multi-step organic reactions. Common starting materials include substituted benzene rings and pyrrole derivatives. The synthetic route may involve:

    Formation of the Pyrrole Ring: This can be achieved through cyclization reactions involving amines and aldehydes.

    Benzodiazepine Ring Formation: This step often involves the condensation of the pyrrole ring with a benzene derivative under acidic or basic conditions.

    Methylation: Introduction of methyl groups at specific positions can be achieved using methylating agents such as methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Pyrrolo(2,3-g)-1,5-benzodiazepine, 3,10-dihydro-2,4,8,9-tetramethyl- can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives, potentially altering the compound’s pharmacological properties.

    Reduction: Reduction reactions can modify the compound’s electronic structure, affecting its reactivity and interactions.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups, potentially enhancing its activity or selectivity.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens, alkyl halides, or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like halogens or alkyl chains.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications, particularly in the development of new anxiolytic or sedative drugs.

    Industry: Use in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Pyrrolo(2,3-g)-1,5-benzodiazepine, 3,10-dihydro-2,4,8,9-tetramethyl- would likely involve interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s effects may be mediated through modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Lorazepam: Another benzodiazepine used for its anxiolytic and sedative effects.

    Clonazepam: Known for its anticonvulsant and anxiolytic properties.

Uniqueness

Pyrrolo(2,3-g)-1,5-benzodiazepine, 3,10-dihydro-2,4,8,9-tetramethyl- may offer unique properties due to its specific structural features, such as enhanced selectivity for certain molecular targets or improved pharmacokinetic profiles.

Properties

CAS No.

113597-51-6

Molecular Formula

C15H17N3

Molecular Weight

239.32 g/mol

IUPAC Name

2,4,8,9-tetramethyl-3,10-dihydropyrrolo[3,2-i][1,5]benzodiazepine

InChI

InChI=1S/C15H17N3/c1-8-7-9(2)17-15-13(16-8)6-5-12-10(3)11(4)18-14(12)15/h5-6,18H,7H2,1-4H3

InChI Key

YVPZIRKBYINIOI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C3=C(C=C2)C(=C(N3)C)C)N=C(C1)C

Origin of Product

United States

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